Array ( [bid] => 12569905 )
6-Tert-butylchromone, also known as 6-tert-butyl-4H-chromene-4-one, is a chemical compound that belongs to the chromone family. Chromones are characterized by a benzopyranone structure, which consists of a benzene ring fused to a pyranone. The presence of the tert-butyl group at the 6-position enhances its lipophilicity and potentially influences its biological activities. This compound is of interest due to its unique structural properties and its potential applications in various fields such as pharmaceuticals and agrochemicals.
What sets 6-tert-butylchromone apart is its specific combination of a chromone structure with a tert-butyl substituent, which influences both its physical properties and biological activities. Unlike other similar compounds, it offers unique reactivity patterns and potential therapeutic benefits that warrant further investigation.
Research indicates that 6-tert-butylchromone exhibits various biological activities. It has been studied for its potential:
These biological activities make it a subject of interest for further pharmacological studies.
Several methods have been developed for synthesizing 6-tert-butylchromone:
These synthetic routes allow for the production of 6-tert-butylchromone in varying yields and purities.
The applications of 6-tert-butylchromone span multiple fields:
These diverse applications highlight the compound's potential impact across different industries.
Interaction studies involving 6-tert-butylchromone have focused on its binding affinity with various biological macromolecules:
Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 6-tert-butylchromone. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2,6-Di-tert-butylphenol | Phenolic Compound | Known for antioxidant properties; widely used as an industrial antioxidant. |
| 2,6-Di-tert-butylpyridine | Pyridine Derivative | Exhibits strong basicity; used as an additive in various
XLogP3 3.1
Hydrogen Bond Acceptor Count 2
Exact Mass 202.099379685 g/mol
Monoisotopic Mass 202.099379685 g/mol
Heavy Atom Count 15
Dates
Last modified: 08-10-2024
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